physicochemical properties of 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid
physicochemical properties of 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid
An In-depth Technical Guide to the Physicochemical Characterization of 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid
Authored by: A Senior Application Scientist
Introduction
The following sections will delve into the core physicochemical parameters—pKa, lipophilicity (logP), and aqueous solubility—providing not only step-by-step experimental methodologies but also the underlying scientific principles that govern these choices.
Compound Identity and Structural Features
Systematic Name: 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid
Molecular Formula: C₁₁H₁₂FNO₂
Molecular Weight: 225.22 g/mol
Chemical Structure:
The structure presents key features that will influence its physicochemical behavior: a carboxylic acid group, an ionizable tertiary amine within the azetidine ring, and a fluoromethyl group which can impact both pKa and lipophilicity.
Core Physicochemical Properties: A Summary of Key Parameters to be Determined
The following table outlines the essential physicochemical properties for 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid that require experimental determination. The values are currently listed as "To Be Determined (TBD)" and this guide provides the protocols to populate this critical dataset.
| Property | Symbol | Predicted Value (if available) | Importance in Drug Discovery |
| Acid Dissociation Constant | pKa | TBD | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding.[1][2][5] |
| Partition Coefficient | logP | TBD | Measures lipophilicity, which influences membrane permeability, protein binding, and metabolic stability.[6][7][8][9] |
| Aqueous Solubility | S | TBD | Affects dissolution and bioavailability, crucial for formulation and dosing strategies.[3][4][10] |
Part 1: Determination of the Acid Dissociation Constant (pKa)
The pKa is a critical parameter that defines the ionization state of a molecule at a given pH.[2][5] For 2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid, we anticipate two pKa values: one for the carboxylic acid and another for the tertiary amine in the azetidine ring. Understanding these values is paramount as they dictate the charge of the molecule in different physiological compartments, which in turn affects its solubility, ability to cross biological membranes, and interaction with its target.[2][3][4]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for pKa determination, relying on the measurement of pH changes in a solution upon the addition of a titrant.[11][12]
Materials:
-
2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid
-
Calibrated pH meter and electrode
-
Automated titrator (e.g., Mettler Toledo T5 or equivalent)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Potassium Hydroxide (KOH), carbonate-free
-
Degassed, deionized water
-
Methanol or other suitable co-solvent if solubility is low
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If aqueous solubility is a limiting factor, a co-solvent such as methanol can be used, and the pKa in water can be extrapolated using the Yasuda-Shedlovsky method.[12]
-
Titration with Acid: Titrate the solution with 0.1 M HCl to determine the pKa of the basic azetidine nitrogen. The automated titrator will add the acid in small, precise increments while recording the pH at each step.
-
Titration with Base: In a separate experiment, or sequentially, titrate the sample solution with 0.1 M KOH to determine the pKa of the acidic carboxylic acid group.
-
Data Analysis: The titration data is plotted as pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are the inflection points of the titration curve. Specialized software is typically used to accurately determine these points from the first or second derivative of the curve.
Alternative Method: UV-Metric Titration
For compounds with a suitable chromophore, UV-Vis spectrophotometry offers a highly sensitive method for pKa determination.[12][13] This technique is particularly useful for samples with low solubility or when only small amounts of material are available.
Procedure:
-
Buffer Preparation: Prepare a series of buffers with known pH values spanning a range that covers the expected pKa values of the compound.
-
Sample Solutions: Prepare solutions of the compound in each buffer at a constant concentration.
-
UV-Vis Spectra Acquisition: Record the UV-Vis spectrum for each solution.
-
Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at the inflection point.[11]
Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric and UV-metric titration.
Part 2: Determination of Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's differential solubility in a non-polar solvent (typically n-octanol) and a polar solvent (water).[6][7] This parameter is a key determinant of a drug's ADME properties, including its ability to cross cell membranes, its distribution in the body, and its potential for metabolism.[8][9] For orally administered drugs, a logP value between 1 and 3 is often considered optimal for achieving a balance between permeability and solubility.[8]
Experimental Protocol: Shake-Flask Method
The shake-flask method is the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[14]
Materials:
-
2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pH 7.4, pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Solvent Saturation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Sample Addition: Dissolve a known amount of the compound in one of the phases.
-
Partitioning: Combine the two phases in a separatory funnel or vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[6]
Alternative Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides a faster, less material-intensive method for estimating logP by correlating the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.[6][14]
Procedure:
-
Calibration: A series of standard compounds with known logP values are injected onto a C18 reverse-phase HPLC column.
-
Retention Time Measurement: The retention time (t_R) for each standard is recorded.
-
Calibration Curve: A calibration curve is generated by plotting the known logP values against the logarithm of the capacity factor, k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Sample Analysis: The test compound is injected under the same chromatographic conditions, and its retention time is measured.
-
logP Estimation: The logP of the test compound is determined by interpolating its retention time data onto the calibration curve.
Workflow for logP Determination
Caption: Workflow for logP determination via the shake-flask and RP-HPLC methods.
Part 3: Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences a drug's dissolution rate in the gastrointestinal tract and, consequently, its oral bioavailability.[10] Poor aqueous solubility is a major hurdle in drug development, often leading to challenges in formulation and inadequate drug exposure.[10] Two common types of solubility measurements are kinetic and thermodynamic solubility.
Experimental Protocol: Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the "gold standard" measurement, representing the true equilibrium solubility of the most stable crystalline form of the compound.[15]
Materials:
-
2-(3-(Fluoromethyl)azetidin-1-yl)benzoic acid (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)
-
Filtration device (e.g., 0.45 µm syringe filters)
-
HPLC-UV or LC-MS/MS for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Filtration: Filter the suspension to remove any undissolved solid.
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method.
-
Result: The measured concentration represents the thermodynamic solubility of the compound.
High-Throughput Method: Kinetic Solubility
Kinetic solubility is often measured in early drug discovery due to its higher throughput and lower compound requirement.[15] It measures the solubility of a compound as it precipitates from a stock solution (usually in DMSO) upon addition to an aqueous buffer.
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a multi-well plate.
-
Precipitation Monitoring: The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) using a plate reader that can detect light scattering (nephelometry) or by UV absorbance.[15]
-
Solubility Determination: The kinetic solubility is the highest concentration at which no precipitate is observed.
Workflow for Solubility Determination
Caption: Workflow for thermodynamic and kinetic solubility determination.
Conclusion
The are fundamental to its potential as a drug candidate. This guide has provided a comprehensive and technically detailed framework for the experimental determination of its pKa, logP, and aqueous solubility. By following these validated protocols, researchers can generate the high-quality, reproducible data necessary to build a robust understanding of this molecule's behavior. This, in turn, will enable informed decision-making in lead optimization, formulation development, and the overall progression of this compound through the drug discovery pipeline. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a valuable resource for the characterization of other novel chemical entities.
References
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Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]
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Sygnature Discovery. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery. Retrieved from [Link]
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Neurelis, Inc. (2025, August 16). What Is Log P and How Does It Predict Chemical Behavior? Retrieved from [Link]
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Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
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Pion Inc. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]
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Lassen, S. F., et al. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review. Retrieved from [Link]
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Manallack, D. T., et al. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]
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Manallack, D. T. (n.d.). The Significance of Acid/Base Properties in Drug Discovery. PMC. Retrieved from [Link]
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Manallack, D. T. (2012, October 25). The significance of acid/base properties in drug discovery. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
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Pharma Care. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]
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Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
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Scirp.org. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]
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PubMed. (2010, September 15). Practical methods for the measurement of logP for surfactants. Retrieved from [Link]
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Farmacia. (n.d.). Experimental determination of the logP using the spectrophotometric method. Retrieved from [Link]
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Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
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